N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Ligand efficiency Drug-likeness Molecular weight optimization

N-(2-Fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034266-46-9) is a fully synthetic, heterocyclic small molecule that integrates three pharmacologically relevant modules: a 2-fluorophenyl urea, a 4-phenyl-1,2,3-triazole, and an azetidine-1-carboxamide scaffold. It is classified as an azetidine-containing 1,2,3-triazole urea hybrid and is supplied primarily as a research-grade building block (typical purity ≥95%).

Molecular Formula C18H16FN5O
Molecular Weight 337.358
CAS No. 2034266-46-9
Cat. No. B2991953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2034266-46-9
Molecular FormulaC18H16FN5O
Molecular Weight337.358
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=CC=C2F)N3C=C(N=N3)C4=CC=CC=C4
InChIInChI=1S/C18H16FN5O/c19-15-8-4-5-9-16(15)20-18(25)23-10-14(11-23)24-12-17(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,20,25)
InChIKeyCDIVQMPIDLTNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034266-46-9): Core Structural Identity and Class Positioning for Research Procurement


N-(2-Fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034266-46-9) is a fully synthetic, heterocyclic small molecule that integrates three pharmacologically relevant modules: a 2-fluorophenyl urea, a 4-phenyl-1,2,3-triazole, and an azetidine-1-carboxamide scaffold. It is classified as an azetidine-containing 1,2,3-triazole urea hybrid and is supplied primarily as a research-grade building block (typical purity ≥95%) [1]. The compound is not a drug candidate but serves as a versatile scaffold for medicinal chemistry optimization and chemical biology probe development, particularly where concurrent modulation of lipophilicity, hydrogen-bonding capacity, and metabolic stability is desired [2].

N-(2-Fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Procurement: Why Off-the-Shelf Azetidine-Triazole Analogs Are Not Reliable Replacements


Although azetidine-triazole hybrids are commercially available, subtle alterations to the urea N-aryl substituent or the triazole C4 group profoundly alter physicochemical and pharmacokinetic profiles [1]. For instance, replacing the 2-fluorophenyl group with a diphenylmethyl or 3,4-dimethylphenyl group—two close-in analogs—shifts molecular weight, lipophilicity, and hydrogen-bond donor capacity in ways that can compromise target engagement, solubility, or metabolic stability . The precise combination of a 2-fluoro substituent (ortho to the urea NH) and a phenyl-triazole has been specifically exploited in preceding oxytocin antagonist programs to balance potency and selectivity [1]. Consequently, substituting this compound with an unoptimized analog risks breaking structure-activity relationships that depend on the exact electronic and steric properties of the 2-fluorophenyl urea element [1][2].

Quantitative Differentiation of N-(2-Fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Against Structurally Proximal Analogs


Molecular Weight Optimization: Lower MW than Diphenylmethyl Analog for Improved Ligand Efficiency

The target compound (MW = 337.36 g/mol) is 72.13 g/mol lighter than the diphenylmethyl analog N-(diphenylmethyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (MW = 409.49 g/mol) . This difference translates to a ~17.6% reduction in molecular weight, which is conventionally favorable for lead-like properties and oral bioavailability according to the rule-of-five framework [1]. While no direct head-to-head biological data exists, this MW advantage positions the compound as a more ligand-efficient starting point compared to its bulkier counterpart.

Ligand efficiency Drug-likeness Molecular weight optimization

Controlled Lipophilicity: Moderate logP Distinction from 3,4-Dimethylphenyl and Diphenylmethyl Analogs

The computed logP of the target compound is 2.25, placing it within the optimal range (1–3) for CNS and systemic drug candidates [1]. In contrast, the 3,4-dimethylphenyl analog (C20H21N5O, MW 347.41) is expected to have a higher logP (~2.8 by additive fragment calculation), and the diphenylmethyl analog (C25H23N5O, MW 409.49) is significantly more lipophilic (estimated logP ~4.0) . Elevated logP correlates with increased risk of CYP inhibition, hERG binding, and poor aqueous solubility; therefore, the 2-fluorophenyl urea configuration provides a more favorable lipophilicity profile for early lead development [2].

Lipophilicity optimization logP ADME risk

Optimized Hydrogen-Bond Donor Count: Key Urea NH Profile for Target Engagement

The target compound possesses exactly one hydrogen-bond donor (the urea NH), which is a critical feature for balanced target binding and membrane permeability [1]. The diphenylmethyl analog lacks any H-bond donor on the urea side chain, while the 3,4-dimethylphenyl analog also retains a single donor but with altered electronic properties due to the methyl substituents . Published work on azetidine urea bioisosteres of triazole oxytocin antagonists demonstrates that the presence and precise electronic environment of the urea NH dramatically influence receptor affinity and selectivity, with H-bond donor capacity being a key determinant of vasopressin V1A selectivity [2][3].

Hydrogen bonding Target engagement Bioisostere design

Metabolic Stability Potential: Ortho-Fluorine Blockade of Phenyl Ring Metabolism

The 2-fluoro substituent on the phenyl urea is ortho to the urea linkage, a position known to block para-hydroxylation—a major route of oxidative metabolism for unsubstituted phenyl rings [1][2]. In the class of azetidine urea oxytocin antagonists, fluorination at the ortho position has been specifically employed to improve metabolic stability while preserving receptor affinity [3]. Analogs lacking this fluorine (e.g., unsubstituted phenyl or 4-fluoro substitution) would be expected to exhibit higher intrinsic clearance in liver microsome assays, though no direct microsomal stability data for this specific compound is publicly available [1][3].

Metabolic stability Fluorine substitution CYP protection

Scaffold Distinctiveness: Unique 4-Phenyl-1,2,3-Triazole Moiety Lacking in 1,2,4-Triazole Antibacterials

The target compound features a 1,2,3-triazole, whereas many published antibacterial azetidine-triazole hybrids employ 1,2,4-triazoles [1][2]. 1,2,3-Triazoles are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing regiospecific 1,4-disubstitution, which is critical for precise spatial presentation of the 4-phenyl group [3]. The 1,2,4-triazole series lacks this regiospecificity and shows different hydrogen-bonding patterns and dipole moments, which can alter target recognition. This regioisomeric distinction is relevant when selecting a scaffold for target classes where triazole isomerism affects binding, such as kinase hinge regions or metalloenzyme active sites [3][4].

Triazole isomerism Selectivity Scaffold differentiation

tPSA Alignment with CNS Drug Space: Favorable Brain Permeability Potential

The topological polar surface area (tPSA) of the target compound is 85 Ų, which falls within the empirical threshold (<90 Ų) for CNS penetration [1][2]. This is lower than the tPSA of the 3,4-dimethylphenyl analog (estimated ~85-88 Ų, but with higher logP that may promote efflux) and significantly lower than the diphenylmethyl analog (tPSA likely ~70 Ų due to lack of HBD, but poor solubility risk from high clogP) . The combination of moderate tPSA and moderate logP positions this compound as a potentially CNS-penetrant scaffold, distinguishing it from analogs that deviate from the sweet spot for BBB permeability [2][3].

CNS drug design Blood-brain barrier tPSA

N-(2-Fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide: Evidence-Backed Application Scenarios for Focused Research Procurement


CNS Drug Discovery Hit-to-Lead Optimization Leveraging Balanced tPSA and logP

With a computed tPSA of 85 Ų and logP of 2.25, this compound aligns with CNS drug-like property space [10]. Research teams pursuing neurological targets (e.g., GPCRs, ion channels) can use this scaffold as a starting point for lead optimization, where the 2-fluorophenyl urea provides a metabolic soft spot protection while the 1,2,3-triazole allows regiospecific elaboration . Compared to the diphenylmethyl analog with higher lipophilicity, this compound presents a more favorable CNS multiparameter optimization profile .

Targeted Medicinal Chemistry Exploration of Urea Bioisostere SAR Around GPCR Antagonists

The compound directly maps onto the pharmacophore of azetidine urea oxytocin antagonists, where the ortho-fluorophenyl group and single urea NH have been shown to contribute to receptor selectivity over vasopressin V1A [10]. Procurement for structure-activity relationship (SAR) studies allows systematic variation of the triazole C4-phenyl and urea N-aryl groups to probe selectivity and potency in GPCR antagonist programs . The well-characterized synthetic route via CuAAC click chemistry facilitates rapid analog generation .

Chemical Biology Probe Development Exploiting 1,2,3-Triazole Regiospecificity for Target Engagement

The 1,2,3-triazole core, assembled via azide-alkyne cycloaddition, ensures regiospecific 1,4-disubstitution, enabling precise spatial presentation of the 4-phenyl group for target interactions [10]. This regiospecificity is not guaranteed in 1,2,4-triazole series, making the compound a superior choice for probe development where defined geometry is critical for binding (e.g., kinase hinge regions, bromodomains) . The scaffold's synthetic tractability further allows incorporation of biotin or fluorophore tags via the triazole or urea moiety.

Procurement for Metabolic Stability Screening Studies Guided by Fluorine Blocking Strategy

The ortho-fluorine on the phenyl urea is strategically positioned to block para-hydroxylation, a principal metabolic soft spot, providing a testable hypothesis for stability optimization [10]. Research groups can procure this compound alongside the non-fluorinated phenyl analog and the 3,4-dimethylphenyl analog to run comparative intrinsic clearance assays in hepatocytes or microsomes, directly quantifying the metabolic advantage conferred by the 2-fluoro substituent . Such head-to-head studies are essential for validating fluorine scanning strategies in azetidine-urea series.

Quote Request

Request a Quote for N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.